molecular formula C24H27NO4 B1682047 Tylophorine CAS No. 482-20-2

Tylophorine

Cat. No. B1682047
CAS RN: 482-20-2
M. Wt: 393.5 g/mol
InChI Key: SSEUDFYBEOIWGF-AWEZNQCLSA-N
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Description

Tylophorine is a major alkaloid found in Tylophora indica, a medicinal climber belonging to the family Asclepiadaceae . It possesses several properties such as immunosuppressive, antitumor, antifeedant, antibacterial, antifungal, antiamoebic, diuretic, and hepatoprotective activities .


Synthesis Analysis

The biotechnological production of tylophorine was achieved by inducing hairy roots mediated by Agrobacterium rhizogenes (A4 strain). It was followed by its growth in liquid suspension culture that could yield maximum biomass and tylophorine production . This type of liquid suspension culture yielded 9.8 ± 0.21 mgL−1 tylophorine within 4–6 weeks of incubation .


Molecular Structure Analysis

The major alkaloid present in T. indica is of phenanthroindolizidine type, and its heterocyclic ring consists of an indolizidine ring fused to a phenanthrene ring . The molecular weight of tylophorine is 393.194008 g/mol. Elemental analysis showed C 73.26%, H 6.92%, N 3.56% and O 16.26% as the percentage composition of various elements .


Chemical Reactions Analysis

Tylophorine exhibited higher antifeedant activity as compared to septicine, O-methyl tylophorinidine, and simple aliphatic acid, isolated from T. indica .


Physical And Chemical Properties Analysis

The molecular weight of tylophorine is 393.194008 g/mol. Elemental analysis showed C 73.26%, H 6.92%, N 3.56% and O 16.26% as the percentage composition of various elements .

Scientific Research Applications

  • Cancer Cell Cycle Arrest and Antitumor Activity

    • Tylophorine has been shown to arrest carcinoma cells at the G1 phase by downregulating cyclin A2 expression, suggesting its potential as an anticancer agent (Wu et al., 2009).
    • It also exhibits potent growth-inhibitory effects against various carcinoma cell lines and has a novel mode of action different from known antitumor drugs (Gao et al., 2004).
  • Mechanisms in Anticancer Activity

    • Tylophorine increases the accumulation of c-Jun protein in carcinoma cells, playing a crucial role in its anticancer activity. This process involves complex signaling pathways that contribute to the G1 arrest and downregulation of cyclin A2 (Yang et al., 2013).
  • Anti-Coronaviral Properties

    • Tylophorine compounds, including phenanthroindolizidines and phenanthroquinolizidines, have been identified as potent inhibitors of coronaviruses such as transmissible gastroenteritis virus (TGEV) and severe acute respiratory syndrome coronavirus (SARS-CoV) (Yang et al., 2010).
  • Anti-Angiogenesis Effects

    • Tylophorine inhibits angiogenesis processes, including the proliferation, migration, and tube formation of endothelial cells, by targeting VEGFR2 signaling pathways. This suggests its potential use in anti-angiogenesis and anti-cancer therapies (Saraswati et al., 2013).
  • Inhibition of Vascular Smooth Muscle Cell Proliferation

    • Tylophorine has been shown to inhibit vascular smooth muscle cell proliferation, making it a potential candidate for treating vasculo-proliferative disorders such as restenosis (Joa et al., 2019).
  • Targeting Ribonucleoprotein Complex in Cancer

    • The compound targets and sequesters a ribonucleoprotein complex containing caprin-1 and c-Myc mRNA, resulting in the repression of associated mRNA transcripts. This mechanism contributes significantly to its anti-cancer activity (Qiu et al., 2014).
  • Synthesis and Evaluation of Derivatives

    • The synthesis of novel tylophorine-derived dibenzoquinolines and their evaluation as anticancer agents has been a focus of recent research, highlighting the potential of these compounds as orally active agents (Lee et al., 2012).
  • Antiviral Activities Against Plant Viruses

    • Racemic phenanthroindolizidine alkaloids, including tylophorine, have shown high antiviral activity against tobacco mosaic virus (TMV), suggesting their potential as novel therapy against plant virus infection (Wang et al., 2010).

Future Directions

Tylophorine and its analogs exhibit a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-autoimmune, and anti-virus effects . Future research is encouraged to overcome their drawbacks and harness their power for therapeutic purposes .

properties

IUPAC Name

(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUDFYBEOIWGF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=C(CN4CCC[C@H]4C3)C5=CC(=C(C=C52)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964025
Record name 2,3,6,7-Tetramethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tylophorine

CAS RN

482-20-2
Record name Tylophorine
Source CAS Common Chemistry
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Record name Tylophorine
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Record name Tylophorine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76387
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Record name 2,3,6,7-Tetramethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYLOPHORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O41630Y8V3
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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